tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(4-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-6-4-11(5-7-17)9-18-10-12(15)8-16-18/h8,10-11H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQOXXUFBKSPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The hydroxyl group is first converted to a leaving group, such as a mesylate, which is then substituted with a 4-bromo-1H-pyrazole moiety under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom on the pyrazole ring.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less common, the piperidine ring can potentially undergo such transformations under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules . It serves as a building block for the construction of various heterocyclic compounds .
Biology and Medicine: In biological and medical research, this compound is utilized in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors . It is a key intermediate in the synthesis of drugs like crizotinib, which is used in cancer treatment .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials . Its role as an intermediate makes it valuable in the synthesis of various high-value products .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is primarily related to its role as an intermediate in drug synthesis . The compound itself may not have direct biological activity but contributes to the formation of active pharmaceutical ingredients . The molecular targets and pathways involved depend on the final drug product synthesized from this intermediate .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
- Molecular Formula : C₁₄H₂₂BrN₃O₂
- Molecular Weight : 344.25 g/mol
- CAS RN : 877401-26-8 .
- Structure : Features a piperidine ring with a tert-butyl carbamate (Boc) group at position 1 and a 4-bromo-pyrazole substituent linked via a methylene (–CH₂–) group at position 4 .
Key Properties :
- Synthetic Utility : The bromine atom at the pyrazole 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in medicinal chemistry .
Comparison with Structurally Similar Compounds
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
tert-Butyl 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
tert-Butyl 4-(4-Amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
- CAS RN : 877399-73-0
- Molecular Formula : C₁₃H₂₁N₅O₂
- Key Difference: Substitution of bromine with an amino (–NH₂) group.
- Impact: Reactivity: The amino group enables conjugation or amide bond formation, shifting utility toward peptidomimetic drug design . Solubility: Increased polarity enhances aqueous solubility compared to brominated analogs.
Structural and Functional Analysis
Substituent Effects on Reactivity
| Compound | Substituent | Key Reactivity |
|---|---|---|
| Target Compound | 4-Bromo-pyrazole (+CH₂–) | Suzuki coupling, halogen exchange |
| CAS 877399-50-3 | 4-Bromo-pyrazole | Nucleophilic substitution |
| CAS 1092500-89-4 | 4-Bromo-3-methyl-pyrazole | Reduced coupling efficiency |
| CAS 877399-73-0 | 4-Amino-pyrazole | Amide/urea formation |
Biological Activity
tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS No. 877401-26-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure
The molecular formula of this compound is C14H22BrN3O2, with a molecular weight of 330.22 g/mol. The compound features a piperidine ring substituted with a bromo-pyrazole moiety, which is key to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| tert-butyl 4-(4-bromo-pyrazol-1H-pyrazolyl)methyl]piperidine | A549 | TBD | TBD |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The bromo-pyrazole moiety may interact with specific enzymes involved in cancer cell metabolism.
- Cell Cycle Disruption : Similar compounds have been shown to induce G2/M phase arrest, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of piperidine-based compounds, including this compound. These derivatives were tested for their cytotoxic effects on various cancer cell lines and showed promising results in preclinical models.
Example Case Study Findings:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activity against the MCF-7 breast cancer cell line. The study found that modifications at the piperidine nitrogen significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
